2-Iodooctane, (+)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

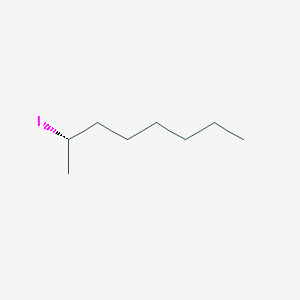

2-Iodooctane, (+)-: is an organic compound that belongs to the class of alkyl iodides It is characterized by the presence of an iodine atom attached to the second carbon of an octane chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Halogenation of Alkanes: One common method for preparing 2-Iodooctane, (+)- involves the halogenation of octane. This process typically uses iodine and a suitable catalyst under controlled conditions to ensure selective iodination at the second carbon position.

Substitution Reactions: Another method involves the substitution of a leaving group (such as a bromine or chlorine atom) on 2-octanol with iodine. This can be achieved using reagents like sodium iodide in acetone.

Industrial Production Methods: Industrial production of 2-Iodooctane, (+)- often employs large-scale halogenation processes, utilizing continuous flow reactors to maintain precise control over reaction conditions and ensure high yields.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: 2-Iodooctane, (+)- readily undergoes nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group. Common nucleophiles include hydroxide ions, cyanide ions, and amines.

Elimination Reactions: Under basic conditions, 2-Iodooctane, (+)- can undergo elimination reactions to form alkenes. This typically involves the removal of the iodine atom and a hydrogen atom from an adjacent carbon.

Oxidation and Reduction: While less common, 2-Iodooctane, (+)- can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium iodide in acetone, potassium hydroxide in ethanol.

Elimination: Potassium tert-butoxide in dimethyl sulfoxide.

Oxidation: Potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in ether.

Major Products Formed:

Substitution: Formation of alcohols, nitriles, and amines.

Elimination: Formation of alkenes.

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alkanes.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Building Block for Complex Molecules

2-Iodooctane serves as a vital building block in the synthesis of more complex organic molecules. Its structure allows for nucleophilic substitution reactions, particularly through the SN2 mechanism, where the iodine atom acts as an excellent leaving group. The compound can be utilized to introduce octyl groups into various substrates, facilitating the formation of larger molecular frameworks.

Case Study: Synthesis of Amine Derivatives

A notable application is in the synthesis of amines via iron-catalyzed reductive coupling of nitroarenes. In a study, 2-iodooctane was reacted with nitrobenzene using iron(II) chloride as a catalyst and zinc as a reductant. The optimized conditions yielded N-octyl aniline with high efficiency, demonstrating the compound's utility in producing valuable amine derivatives .

Photochemistry

Photochemical Properties

The photochemical behavior of 2-iodooctane has been extensively studied. It undergoes photolysis in solvent mixtures like acetonitrile and water, leading to various products including esters and alkenes. The unique properties of this compound make it suitable for exploring reaction mechanisms under light-induced conditions.

Data Table: Photolysis Products of 2-Iodooctane

| Irradiation Time | Product Yield (%) | Major Products |

|---|---|---|

| 1 hour | 72 | Ester (155) |

| 2 hours | 16 | 1-Octene, 2-Octene |

This table summarizes the yields from photolysis experiments, highlighting the efficiency of 2-iodooctane in producing useful chemical products .

Material Science

Preparation of Polymers and Coatings

In material science, 2-iodooctane is employed in the preparation of polymers and coatings that require specific chemical properties. Its reactivity allows for the functionalization of polymer backbones, enhancing material characteristics such as hydrophobicity or adhesion.

Mechanistic Studies

Understanding Reaction Mechanisms

The compound has been pivotal in mechanistic studies concerning stereochemistry and reaction kinetics. For instance, experiments involving optically active 2-iodooctane have shown that its reaction with sodium iodide results in racemization due to its SN2 reaction pathway, providing insights into stereochemical outcomes .

Wirkmechanismus

The mechanism of action of 2-Iodooctane, (+)- primarily involves its reactivity as an alkyl iodide. The iodine atom, being a good leaving group, facilitates various chemical transformations. In nucleophilic substitution reactions, the iodine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. In elimination reactions, the iodine atom and a hydrogen atom are removed, resulting in the formation of double bonds.

Vergleich Mit ähnlichen Verbindungen

2-Bromooctane: Similar in structure but contains a bromine atom instead of iodine. It is less reactive in nucleophilic substitution reactions due to the weaker leaving group ability of bromine.

2-Chlorooctane: Contains a chlorine atom and is even less reactive than 2-Bromooctane in substitution reactions.

2-Fluorooctane: Contains a fluorine atom and is the least reactive among the halooctanes due to the strong carbon-fluorine bond.

Uniqueness of 2-Iodooctane, (+)-:

Reactivity: The presence of the iodine atom makes 2-Iodooctane, (+)- highly reactive in nucleophilic substitution reactions compared to its bromine, chlorine, and fluorine counterparts.

Applications: Its unique reactivity allows for its use in a wider range of chemical transformations, making it a valuable compound in synthetic chemistry.

Eigenschaften

CAS-Nummer |

1809-04-7 |

|---|---|

Molekularformel |

C8H17I |

Molekulargewicht |

240.12 g/mol |

IUPAC-Name |

(2S)-2-iodooctane |

InChI |

InChI=1S/C8H17I/c1-3-4-5-6-7-8(2)9/h8H,3-7H2,1-2H3/t8-/m0/s1 |

InChI-Schlüssel |

XFLOGTUFKZCFTK-QMMMGPOBSA-N |

SMILES |

CCCCCCC(C)I |

Isomerische SMILES |

CCCCCC[C@H](C)I |

Kanonische SMILES |

CCCCCCC(C)I |

Siedepunkt |

210.0 °C |

Key on ui other cas no. |

1809-04-7 |

Synonyme |

[S,(+)]-2-Iodooctane |

Dampfdruck |

1.37 mmHg |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.